Mepiquat-D16 chloride
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Overview
Description
Mepiquat-D16 chloride: is an isotope-labeled analog of the plant growth regulator, mepiquat chloride. It is commonly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides. The compound has the empirical formula C7D16ClN and a molecular weight of 165.76 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mepiquat-D16 chloride is synthesized by introducing deuterium atoms into the structure of mepiquat chloride. The synthesis involves the reaction of 1,1-dimethylpiperidinium chloride with deuterium gas under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and controlled reaction conditions to ensure the complete substitution of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions: Mepiquat-D16 chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: this compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidinium compounds .
Scientific Research Applications
Mepiquat-D16 chloride has a wide range of scientific research applications, including:
Mechanism of Action
Mepiquat-D16 chloride exerts its effects by inhibiting the activity of gibberellin, a plant hormone involved in cell elongation. This inhibition leads to reduced vegetative growth and shorter plant stature. The compound affects the signaling pathways and disturbs gibberellin homeostasis by upregulating site-specific genes . Additionally, it enhances carbohydrate metabolism and sucrose-related enzyme activity, leading to improved source-sink relationships and increased crop yields .
Comparison with Similar Compounds
Chlormequat chloride: Another plant growth regulator with similar effects on gibberellin inhibition and plant growth regulation.
Paclobutrazol: A triazole compound that also inhibits gibberellin biosynthesis and is used to control plant growth.
Uniconazole: A plant growth regulator that inhibits gibberellin and is used to manage plant height and growth.
Uniqueness: Mepiquat-D16 chloride is unique due to its isotope-labeled structure, which makes it particularly useful in isotope dilution mass spectrometry (IDMS) for accurate pesticide quantification. Its deuterium-labeled analog allows for precise tracking and analysis in various scientific studies .
Properties
Molecular Formula |
C7H16ClN |
---|---|
Molecular Weight |
165.76 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1,1-bis(trideuteriomethyl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C7H16N.ClH/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2; |
InChI Key |
VHOVSQVSAAQANU-VHHDFVNNSA-M |
Isomeric SMILES |
[2H]C1(C(C([N+](C(C1([2H])[2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H].[Cl-] |
Canonical SMILES |
C[N+]1(CCCCC1)C.[Cl-] |
Origin of Product |
United States |
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